molecular formula C14H17N3O3S2 B5557012 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5557012
M. Wt: 339.4 g/mol
InChI Key: UEOWPADQYCKGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic scaffold comprising a thiophene fused to a pyrimidin-4-one ring. Key structural features include:

  • 5,6-Dimethyl substituents on the thiophene moiety, which enhance steric bulk and modulate electronic properties.
  • A sulfanyl (-S-) linkage at the 2-position, connecting to a 2-(morpholin-4-yl)-2-oxoethyl group.
  • The 3H,4H-dihydro configuration stabilizes the pyrimidinone ring system .

This compound is part of a broader class of thieno[2,3-d]pyrimidin-4-ones, which are explored for diverse biological activities, including TRPA1 inhibition and antimicrobial properties .

Properties

IUPAC Name

5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-8-9(2)22-13-11(8)12(19)15-14(16-13)21-7-10(18)17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWPADQYCKGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its mechanisms and efficacy.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-d]pyrimidine backbone, which is known for its pharmacological potential. The presence of a morpholine group enhances its solubility and biological activity. Its chemical formula is C14H17N3O3S2C_{14}H_{17}N_{3}O_{3}S_{2} .

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit potent antitumor effects. For instance, compounds with similar scaffolds have shown significant growth inhibition in various human tumor cell lines. One study evaluated the activity of multiple thieno[2,3-d]pyrimidine derivatives against the NCI 60 cancer cell line panel, revealing that certain compounds achieved TGI (Total Growth Inhibition) values as low as 16.2 µM, significantly outperforming standard treatments like 5-fluorouracil .

The mechanism underlying the antitumor activity is primarily linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The compound's structural features allow it to form essential interactions with amino acids in the active site of DHFR, leading to effective inhibition .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated promising antimicrobial activity. A series of related thieno[2,3-d]pyrimidine derivatives were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial and antimycobacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. The most potent derivatives were assessed for hemolytic activity, revealing non-toxic profiles at concentrations up to 200 µM . This suggests a favorable safety margin for further development.

Example 1: Anticancer Efficacy

A specific derivative was synthesized and tested on the MDA-MB-231 breast cancer cell line. The compound demonstrated an IC50 value of 27.6 µM, indicating strong cytotoxicity. Structural modifications enhanced the potency, particularly when electron-withdrawing groups were introduced .

Example 2: Antimicrobial Efficacy

Another study focused on a series of thieno[2,3-d]pyrimidine derivatives that were evaluated for their antimicrobial properties. Compounds showed significant activity against Mycobacterium tuberculosis, with some achieving MIC values comparable to established antibiotics .

Data Summary

Activity Type Tested Compound Cell Line/Pathogen IC50/MIC Value Reference
Antitumor5,6-dimethyl...NCI 60 Cell Lines16.2 µM
AntimicrobialThieno DerivativeE. coliMIC < 10 µg/mL
AntimicrobialThieno DerivativeM. tuberculosisMIC < 20 µg/mL

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds similar to 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibit promising anti-cancer properties. The thieno-pyrimidine scaffold has been linked to the inhibition of various cancer cell lines.

Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of thieno-pyrimidine were tested against human cancer cell lines. Results showed significant cytotoxicity against breast and lung cancer cells, suggesting that the compound could serve as a lead for further development in anti-cancer therapies .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research has shown that thieno-pyrimidines can inhibit pro-inflammatory cytokines.

Case Study:
A study demonstrated that thieno-pyrimidine derivatives reduced inflammation in animal models of arthritis. The mechanism involved the suppression of TNF-alpha and IL-6 levels, indicating potential as an anti-inflammatory agent .

Scaffold for Novel Drugs

The unique structure of this compound serves as an important scaffold for the design of new drugs targeting various diseases.

Research Findings:
Recent studies have focused on modifying the morpholine group to enhance pharmacological properties. These modifications aim to improve solubility and bioavailability while maintaining or enhancing biological activity .

Summary of Applications

Application AreaDescriptionReferences
Anti-Cancer ActivityInhibits growth in various cancer cell lines; potential lead compound ,
Anti-inflammatory EffectsModulates inflammatory pathways; reduces cytokine levels ,
Drug DiscoveryServes as a scaffold for developing new therapeutics ,

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Morpholine vs. Pyrrolidine : The morpholine group in the target compound and its analogs (e.g., CymitQuimica’s 5-ethyl-6-methyl derivative ) enhances solubility and hydrogen-bonding capacity compared to pyrrolidine (a 5-membered amine), which is more lipophilic .
  • Bromophenyl Group (BPOET) : The 4-bromophenyl substitution in BPOET confers distinct biological activity, specifically ribosome activation, absent in morpholine-containing analogs .

Alkyl Chain Modifications

  • 5,6-Dimethyl vs.
  • 3-Allyl Group : The allyl substituent in the 3-allyl analog (CAS 325693-44-5) may enable covalent interactions with biological targets, a feature absent in the target compound .

Therapeutic Potential

  • Antimicrobial Activity : BPOET’s role in persister cell resuscitation underscores the scaffold’s versatility in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the C2 position of the thienopyrimidinone core. For example, in analogous compounds, 3-amino-2-mercapto derivatives are reacted with alkylating agents like 2-(morpholin-4-yl)-2-oxoethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . To optimize yields, vary solvents (DMF vs. THF), temperatures (room temperature to 60°C), and stoichiometric ratios (1:1.2 thiol:alkylating agent). Monitor progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic data (¹H/¹³C NMR, HRMS) be interpreted to confirm structural integrity?

  • Methodological Answer : Compare observed NMR shifts with literature values for similar thienopyrimidinones. For instance, the C5/C6 methyl groups typically resonate at δ 2.3–2.5 ppm in ¹H NMR, while the morpholine protons appear as a multiplet at δ 3.5–3.7 ppm . Use 2D NMR (COSY, HSQC) to resolve overlapping signals. HRMS should match the molecular formula (C₁₇H₂₀N₄O₃S₂) with an error margin < 5 ppm .

Advanced Research Questions

Q. How can computational methods predict the drug-likeness and pharmacokinetic properties of this compound?

  • Methodological Answer : Employ tools like SwissADME or Molinspiration to calculate parameters:

  • LogP : Predict lipophilicity (target range: 1–3).
  • Topological polar surface area (TPSA) : Assess membrane permeability (TPSA < 140 Ų favors oral bioavailability).
  • PAINS filters : Eliminate pan-assay interference substructures.
    validated similar compounds using these methods, showing oral bioavailability scores > 0.55 .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Dose-response curves : Test across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency.
  • Counter-screening : Use unrelated enzymes/cell lines to rule off-target effects.
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assay).
    For example, compounds in showed bioactivity variations linked to substituent electronic effects, resolved via molecular docking .

Q. How can X-ray crystallography or DFT calculations elucidate the compound’s binding mode to a target protein?

  • Methodological Answer :

  • Crystallography : Grow single crystals via vapor diffusion (e.g., acetonitrile/water). Collect data at 100 K (synchrotron source, λ = 0.9 Å). Solve structures using SHELX and refine with Phenix .
  • DFT : Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential maps to identify H-bond donors/acceptors. Compare with crystallographic data from .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?

  • Methodological Answer :

  • Core modifications : Vary substituents at C2 (e.g., replace morpholine with piperidine) and C5/C6 (e.g., ethyl vs. methyl groups).
  • Assay selection : Use ATP-competitive kinase assays (e.g., EGFR, VEGFR2) and measure IC₅₀ values.
  • Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π) with activity. demonstrated SAR for ethyl vs. methyl derivatives, showing a 10-fold potency increase .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Flash chromatography : Use silica gel with gradient elution (e.g., 20% → 50% ethyl acetate in hexane).
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal formation.
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity (>95% by HPLC, λ = 254 nm) .

Data Analysis and Validation

Q. How to validate the compound’s stability under physiological conditions (e.g., PBS, human plasma)?

  • Methodological Answer :

  • Incubation : Prepare solutions in PBS (pH 7.4) or 50% human plasma. Aliquot at 0, 1, 6, 24 h.
  • Analysis : Use LC-MS to quantify parent compound degradation.
  • Control : Include protease inhibitors (e.g., PMSF) to distinguish chemical vs. enzymatic instability. Stability >80% at 24 h is acceptable for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.